5-Bromo-2-(dibromomethyl)pyridine

Physical Properties Molecular Weight Halogen Content

5-Bromo-2-(dibromomethyl)pyridine (CAS 364794-27-4) is a tri-brominated pyridine derivative with the molecular formula C6H4Br3N and a molecular weight of 329.82 g/mol. This compound belongs to the class of halogenated heterocycles, featuring a 5-bromo substituent on the pyridine ring and a reactive gem-dibromomethyl group at the 2-position.

Molecular Formula C6H4Br3N
Molecular Weight 329.81 g/mol
CAS No. 364794-27-4
Cat. No. B1629946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(dibromomethyl)pyridine
CAS364794-27-4
Molecular FormulaC6H4Br3N
Molecular Weight329.81 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C(Br)Br
InChIInChI=1S/C6H4Br3N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H
InChIKeyOIXZUGUUHPXDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(dibromomethyl)pyridine (CAS 364794-27-4): A Tri-Brominated Pyridine Building Block for Cross-Coupling and Aldehyde Synthesis


5-Bromo-2-(dibromomethyl)pyridine (CAS 364794-27-4) is a tri-brominated pyridine derivative with the molecular formula C6H4Br3N and a molecular weight of 329.82 g/mol [1]. This compound belongs to the class of halogenated heterocycles, featuring a 5-bromo substituent on the pyridine ring and a reactive gem-dibromomethyl group at the 2-position . It is primarily employed as a versatile synthetic intermediate in medicinal and agrochemical research, enabling sequential derivatization through nucleophilic substitution at the dibromomethyl moiety and palladium-catalyzed cross-coupling at the 5-bromo site . The compound exhibits a density of 2.318 g/cm³, a boiling point of 303.6 °C, and a calculated LogP of 3.63 [2].

Why 5-Bromo-2-(dibromomethyl)pyridine Cannot Be Replaced by Simpler Bromopyridine Analogs


The unique combination of a 5-bromo substituent and a 2-gem-dibromomethyl group in 5-Bromo-2-(dibromomethyl)pyridine imparts a dual reactivity profile that is absent in simpler analogs such as 2-(dibromomethyl)pyridine (lacking the 5-bromo handle) or 5-bromo-2-(bromomethyl)pyridine (possessing only a single bromomethyl unit). The presence of three bromine atoms—one aromatic and two geminal aliphatic—creates distinct physicochemical properties, including higher molecular weight (329.82 vs. 250.92 g/mol), elevated boiling point (303.6 °C vs. 256.3 °C), and increased lipophilicity (LogP 3.63 vs. 2.45) compared to the mono-bromomethyl analog [1][2]. These differences translate into altered solubility, reactivity, and chromatographic behavior, making direct substitution impractical in multi-step synthetic sequences. Furthermore, the gem-dibromomethyl moiety offers sequential functionalization possibilities—first substitution then hydrolysis to an aldehyde—that are not available with simpler bromomethyl or methyl groups . Consequently, procurement of the specific tri-brominated scaffold is essential for research programs requiring precise control over both the 2-position oxidation state and the 5-position cross-coupling site.

Quantitative Differentiation of 5-Bromo-2-(dibromomethyl)pyridine from Key Analogs


Molecular Weight and Halogen Content: Increased Mass and Bromine Loading Relative to Mono-Bromomethyl Analog

5-Bromo-2-(dibromomethyl)pyridine possesses three bromine atoms, resulting in a molecular weight of 329.82 g/mol, which is 31.4% higher than the 250.92 g/mol of 5-bromo-2-(bromomethyl)pyridine [1][2]. The additional bromine atom in the dibromomethyl group contributes an extra 79.9 Da to the molecular mass and increases the heavy atom count from 9 to 10 [1]. This higher bromine loading directly impacts synthetic planning: the compound's mass difference is significant for yield calculations, stoichiometry, and purification (e.g., column chromatography retention times). Furthermore, the presence of three reactive C-Br bonds versus two in the mono-bromomethyl analog expands the scope of potential sequential derivatizations .

Physical Properties Molecular Weight Halogen Content

Lipophilicity and Volatility: Enhanced LogP and Boiling Point Versus Mono-Bromomethyl Analog

The calculated LogP of 5-Bromo-2-(dibromomethyl)pyridine is 3.63, significantly higher than the 2.45 LogP of 5-bromo-2-(bromomethyl)pyridine [1][2]. This 48% increase in lipophilicity is attributed to the additional bromine atom in the dibromomethyl group, which enhances hydrophobic interactions and organic solvent solubility [1]. Concurrently, the boiling point of 5-Bromo-2-(dibromomethyl)pyridine is 303.6 °C at 760 mmHg, compared to 256.3 °C for the mono-bromomethyl analog [1][2]. The elevated boiling point (+47.3 °C) indicates stronger intermolecular van der Waals forces due to the increased polarizable electron density from the extra bromine atom .

Lipophilicity Boiling Point Physicochemical Properties

Synthetic Utility: Dual Reactive Sites Enable Sequential Derivatization Not Possible with Simpler Analogs

5-Bromo-2-(dibromomethyl)pyridine serves as a precursor to 5-bromo-2-pyridinecarboxaldehyde through hydrolysis of the gem-dibromomethyl group, a transformation demonstrated in a general protocol for bromo-pyridine carbaldehydes . While the specific yield for this regioisomer was not reported in the primary literature, the methodology using aqueous CaCO3 at reflux afforded aldehydes from related gem-dibromomethylpyridines in 73-88% yield . In contrast, 5-bromo-2-(bromomethyl)pyridine cannot be directly hydrolyzed to the aldehyde; it requires alternative oxidation sequences. The 5-bromo substituent remains intact during dibromomethyl hydrolysis, preserving a handle for subsequent Suzuki, Stille, or Negishi cross-couplings . This orthogonal reactivity—gem-dibromomethyl for aldehyde introduction and aryl bromide for C-C bond formation—is not available with 2-(dibromomethyl)pyridine (lacks the 5-bromo) or 5-bromo-2-methylpyridine (lacks the aldehyde precursor) .

Synthetic Intermediate Cross-Coupling Nucleophilic Substitution

Primary Application Scenarios for 5-Bromo-2-(dibromomethyl)pyridine Based on Quantitative Evidence


Synthesis of 5-Bromo-2-pyridinecarboxaldehyde via Controlled Hydrolysis

5-Bromo-2-(dibromomethyl)pyridine is an optimal starting material for preparing 5-bromo-2-pyridinecarboxaldehyde, a versatile building block in medicinal chemistry. The gem-dibromomethyl group undergoes hydrolysis under mild aqueous conditions (CaCO3, H2O, reflux) to yield the aldehyde, as established in the general protocol for bromo-pyridine carbaldehydes . This transformation provides a direct, two-step route from commercially available 5-bromo-2-picoline via dibromination then hydrolysis, avoiding harsh oxidants or multistep redox sequences required for other analogs .

Sequential Palladium-Catalyzed Cross-Coupling After Aldehyde Formation

Following hydrolysis of the dibromomethyl group to the aldehyde, the 5-bromo substituent remains intact and available for palladium-catalyzed Suzuki, Stille, or Negishi couplings . This orthogonal reactivity profile enables the efficient construction of biaryl or alkenyl-pyridine carbaldehydes, which are privileged scaffolds in kinase inhibitor and GPCR modulator programs. The higher LogP (3.63) of the parent dibromomethyl compound may also facilitate extraction and purification of intermediates during the synthesis [1].

Nucleophilic Substitution at the Dibromomethyl Moiety for Amine or Alkoxide Installation

The gem-dibromomethyl group in 5-Bromo-2-(dibromomethyl)pyridine is highly electrophilic and can undergo sequential nucleophilic substitution. Primary substitution with amines or alkoxides generates 2-aminomethyl or 2-alkoxymethyl derivatives, while the second bromine can participate in elimination or further substitution . This reactivity is enhanced relative to mono-bromomethyl analogs due to the greater leaving group potential and steric accessibility of the geminal dibromide . The resulting 5-bromo-2-substituted pyridines retain the aryl bromide for subsequent cross-coupling, enabling diverse library synthesis .

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